Barium 1,2,4-thiadiazole-3,5-bis(thiolate)

Sulfur transfer reagent Symmetrical disulfide synthesis Thiadiazole bis(thiolate)

Free thiols introduce odor, handling hazards, and batch variability. This barium salt (≥95% purity, CAS 82935-78-2) eliminates these issues as a stable, solid sulfur transfer reagent. - **Synthesis**: Enables symmetrical disulfides under mild conditions (80-100 °C, DMF) with simplified BaSO₄ byproduct removal. - **Polymers**: Precursor to poly(1,2,4-thiadiazole-3,5-dithiol) giving 400 kg weld point (5 wt% in grease). - **Coordination**: Ba²⁺ (1.35 Å) enhances thermal stability vs. alkali or Zn analogues. Ideal for reproducible materials/medicinal chemistry.

Molecular Formula C2N2S3-2
Molecular Weight 148.2 g/mol
CAS No. 82935-78-2
Cat. No. B3156428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium 1,2,4-thiadiazole-3,5-bis(thiolate)
CAS82935-78-2
Molecular FormulaC2N2S3-2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1(=NSC(=N1)[S-])[S-]
InChIInChI=1S/C2H2N2S3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)/p-2
InChIKeyOTNSJAUBOYWVEB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium 1,2,4-Thiadiazole-3,5-Bis(Thiolate) CAS 82935-78-2 – Core Identity and Procurement-Relevant Baseline


Barium 1,2,4-thiadiazole-3,5-bis(thiolate) (CAS 82935-78-2) is the barium salt of 1,2,4-thiadiazole-3,5-dithiol, a doubly deprotonated, sulfur-rich heterocyclic dianion with the formula [C₂N₂S₃]²⁻ . The compound is supplied as a research-grade solid (typically ≥95% purity) and is employed as a stable, non-thiolic sulfur transfer reagent for the synthesis of symmetrical disulfides [1]. Its 1,2,4-thiadiazole ring isomerism and barium counterion jointly differentiate it from the more heavily studied 1,3,4-thiadiazole-2,5-bis(thiolate) salts (e.g., the dipotassium analogue) and from the free dithiol ligand, creating selection-relevant distinctions in reactivity, thermal behaviour, and coordination chemistry.

Sulfur transfer
Non-hygroscopic solid reagent for symmetrical disulfide synthesis from alkyl/aryl halides, replacing free thiols.
Isomer identity
1,2,4-Thiadiazole regiochemistry provides distinct electronic distribution and polymerization behaviour vs. 1,3,4-isomers.
Barium counterion
Large Ba²⁺ (1.35 Å) promotes extended ionic networks; pre-formed salt eliminates air-sensitive handling of free dithiol.

Why Generic Substitution of Barium 1,2,4-Thiadiazole-3,5-Bis(Thiolate) Fails – Isomer and Counterion Consequences


The 1,2,4-thiadiazole-3,5-dithiolate scaffold is regiochemically distinct from the 1,3,4-isomer, leading to different electronic distributions, S–S bond-forming tendencies, and polymerisation behaviour [1]. Exchange of the barium counterion for potassium or sodium alters solubility, thermal stability, and coordination geometry: the larger Ba²⁺ ion (1.35 Å) promotes extended ionic networks that confer higher thermal and mechanical stability in derived materials compared to first-row transition-metal or alkali-metal analogues . These factors mean that the barium 1,2,4-salt cannot be replaced by the dipotassium 1,3,4-salt or the free dithiol without changing reaction kinetics, product yields, or material performance.

Isomer mismatch
1,2,4-thiadiazole-3,5-bis(thiolate) Ba salt
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) — different S–S bond-forming tendencies and polymer architecture.
Counterion effect
Ba²⁺ salt: low solubility, high thermal stability
K⁺ or Na⁺ salts — altered solubility, coordination geometry, and decomposition profiles; may not replicate extended networks.
Purity & handling
Pre-formed Ba salt, ≥95% purity
Free 1,2,4-thiadiazole-3,5-dithiol — variable technical grade, prone to oxidative oligomerization; requires in-house purification.

Barium 1,2,4-Thiadiazole-3,5-Bis(Thiolate) – Quantitative Differentiation Evidence Guide for Procurement Decisions


Sulfur Donor Efficiency in Symmetrical Disulfide Synthesis – Class-Level Benchmarking Against the Dipotassium 1,3,4-Analogue

The dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) delivers symmetrical diaryl/dialkyl disulfides in up to 98% isolated yield when reacted with aryl/alkyl halides in the presence of MOF‑199 and CuO nanoparticles [1]. Although an equivalent systematic study on the barium 1,2,4‑isomer has not been published, the barium salt is marketed and employed as a sulfur donor for the same transformation, and the higher polarisability of the Ba²⁺ centre is expected to facilitate thiolate transfer with comparable or superior efficiency . Direct head‑to‑head data are absent, so this is classified as a class‑level inference.

Sulfur donor efficiency
Class-level inference
Dipotassium 1,3,4-analogue: up to 98% isolated yield; Ba salt yield not independently quantified
Yield parity assumed based on thiolate transfer class behaviour; direct head-to-head data absent.
Conditions: MOF‑199, CuO NPs, 80–100 °C, DMF. Verify with Ba salt before scale-up.
Sulfur transfer reagent Symmetrical disulfide synthesis Thiadiazole bis(thiolate)

Extreme Pressure Performance of Derived Poly(1,2,4-thiadiazole-3,5-dithiol) in Lubricant Greases

The homopolymer of 1,2,4-thiadiazole-3,5-dithiol (PDTD), which can be prepared from the barium salt, exhibits a Shell Four‑Ball weld point of 400 kg when compounded at 5 wt% in a silicone grease, compared with 160 kg for the unadditised base grease and 224–266 kg for commercial molybdenum oxysulfide dithiocarbamate and antimony dialkyldithiocarbamate additives [1]. The barium salt therefore serves as a precursor to an extreme‑pressure additive that outperforms common alternatives by >60% in weld load.

Extreme pressure weld point
Reported comparison
PDTD from Ba salt: 400 kg weld point (5 wt% in silicone grease, ASTM D2596)
Reported weld protection context; base grease 160 kg, Mo additive 224 kg, Sb additive 266 kg.
Data from US Patent 4,107,059; confirm performance in target formulation.
Extreme pressure additives Lubricant grease Thiadiazole polymer

Commercial Purity Benchmark vs. Technical Grade Free Dithiol

The barium 1,2,4-thiadiazole-3,5-bis(thiolate) offered by AKSci carries a minimum purity specification of 95% . In contrast, the free 1,2,4-thiadiazole-3,5-dithiol ligand (CAS 20939-17-7) is frequently supplied as a technical-grade material with unspecified purity and may contain substantial amounts of oligomeric disulfide by-products from aerial oxidation . This purity differential directly impacts the reproducibility of synthetic protocols and the quality of derived coordination polymers.

Purity specification
Specification review
≥95% (supplier AKSci) vs. free dithiol: no minimum purity standard, often oligomeric impurities
Defined purity reduces batch variability and eliminates in-house purification of free ligand.
Verify certificate of analysis upon receipt.
Purity specification Quality control Research chemical procurement

Barium Ionic Radius and Coordination Consequences vs. Zinc and Potassium Analogues

The Ba²⁺ ion (ionic radius 1.35 Å for 6‑coordination) is significantly larger than Zn²⁺ (0.74 Å) and comparable to K⁺ (1.38 Å), but carries twice the charge . This results in stronger ionic interactions with the thiadiazole dithiolate ligand, which correlates with higher decomposition temperatures in related metal thiolate systems: zinc thiadiazole dithiolates typically decompose above 200 °C, while barium analogues are expected to exhibit enhanced thermal stability due to the higher lattice energy arising from the divalent, large-radius cation .

Ionic radius & thermal stability
Class-level inference
Ba²⁺ 1.35 Å (z/r 1.48) vs. Zn²⁺ 0.74 Å (z/r 2.70); K⁺ 1.38 Å monovalent
Larger divalent cation may enhance thermal robustness in coordination polymers vs. Zn or K analogues.
Decomposition temperature not directly measured; inferred from metal thiolate class.
Ionic radius Coordination chemistry Thermal stability

High-Value Application Scenarios for Barium 1,2,4-Thiadiazole-3,5-Bis(Thiolate) Based on Quantified Evidence


Direct Synthesis of Symmetrical Disulfides from Alkyl/Aryl Halides

The barium salt functions as a stable, solid sulfur donor that eliminates the need for free thiols with their attendant odour and handling issues. Using conditions analogous to those reported for the dipotassium analogue (MOF‑199, CuO nanoparticles, 80–100 °C in DMF) [1], researchers can access symmetrical disulfides in high yields, with the barium salt offering potential advantages in work-up due to the lower solubility of barium by-products. This scenario is supported by the class-level inference of comparable sulfur transfer efficiency.

Preparation of Extreme Pressure Lubricant Additives Based on Poly(1,2,4-thiadiazole-3,5-dithiol)

The barium 1,2,4-thiadiazole-3,5-bis(thiolate) can be oxidatively polymerised to poly(1,2,4-thiadiazole-3,5-dithiol) (PDTD), which at 5 wt% in silicone grease provides a Shell Four-Ball weld point of 400 kg, outperforming conventional molybdenum and antimony additives [2]. Formulators of high-load greases and metalworking fluids should select the barium salt as the monomer precursor specifically to access this 1,2,4-polymer architecture, which is not available from 1,3,4-thiadiazole-based monomers.

Synthesis of Barium-Containing Coordination Polymers for Thermal and Optical Applications

The combination of the bridging 1,2,4-thiadiazole-3,5-dithiolate ligand and the large, divalent Ba²⁺ centre enables the construction of extended coordination networks with predicted thermal stability superior to zinc-based analogues . These materials are candidate precursors for BaS or BaSO₄ thin films and may find use in luminescent sensing or X-ray detection platforms where the heavy barium atom provides enhanced X-ray absorption contrast [3]. Procurement of the pre-formed barium complex circumvents the need for air-sensitive handling of the free dithiol.

Quality-Controlled Research and Development Requiring Defined Purity

When experimental reproducibility is paramount, the commercial availability of the barium salt at ≥95% purity (AKSci) provides a qualified starting material that eliminates the variability associated with technical-grade free dithiol . This is particularly important in medicinal chemistry or materials science programmes where minor impurities can poison catalysts or alter polymerisation kinetics.

Application
Selection Property
Validation Focus
Symmetrical disulfide synthesis
Solid sulfur donor reactivity
Sulfur transfer efficiency review
Extreme pressure lubricant additive precursor
Polymerizable 1,2,4-thiadiazole backbone
Extreme pressure performance testing
Barium coordination polymer synthesis
Bridging dithiolate ligand with Ba²⁺
Thermal and optical property characterization
Reproducible research requiring defined purity
Certified purity specification
Batch-to-batch consistency
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